Oxindole-3-acetic Acid-13C6
Description
Chemical Identity and Nomenclature
This compound is characterized by a bicyclic oxindole structure with a carboxylic acid side chain at the 3-position. The benzene ring contains six carbon-13 atoms, replacing all carbon-12 atoms in the aromatic moiety (Figure 1).
Table 1: Molecular Properties of this compound
The compound’s isotopic purity typically exceeds 95%, ensuring minimal interference from natural abundance isotopes in mass spectrometric analyses.
Historical Context in Plant Hormone Research
The discovery of oxIAA as a major IAA catabolite emerged from studies on auxin homeostasis in Arabidopsis thaliana. Early work identified IAA oxidation as a critical regulatory mechanism, with oxIAA showing negligible biological activity compared to IAA. The development of 13C6-labeled oxIAA in the 2010s coincided with advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling researchers to distinguish endogenous oxIAA from isotopic analogs in complex plant matrices. For example, Müller et al. (2021) used oxIAA-13C6 to demonstrate that DAO1-mediated oxidation accounts for >80% of IAA inactivation in Arabidopsis roots.
Significance of 13C6 Isotopic Labeling
The 13C6 label provides three key advantages:
- Internal Standardization : Co-elution with unlabeled oxIAA in LC-MS/MS eliminates ionization variability, improving quantification accuracy.
- Metabolic Pathway Tracing : 13C-labeled IAA precursors (e.g., [13C6]IAA) can be tracked through oxidation to oxIAA-13C6, clarifying turnover rates in vivo.
- Enzyme Kinetics : Isotopic labeling enables precise measurement of AtDAO1 activity by monitoring the conversion of [13C6]IAA to oxIAA-13C6 in vitro.
Table 2: Applications of 13C6 Labeling in Auxin Research
Position in Auxin Catabolism Pathways
OxIAA-13C6 occupies a terminal position in the GH3-ILR1-DAO pathway (Figure 2):
- Conjugation : IAA is conjugated to aspartate/glutamate via GH3 amidosynthetases.
- Oxidation : DAO1 oxidizes IAA-amino acid conjugates to oxIAA-amino acid-13C6.
- Hydrolysis : ILR1 amidohydrolases release oxIAA-13C6, which accumulates as an inactive end-product.
This pathway accounts for >70% of IAA inactivation in Arabidopsis roots, with oxIAA-13C6 serving as a biomarker for irreversible auxin degradation.
Properties
Molecular Formula |
C₄¹³C₆H₉NO₃ |
|---|---|
Molecular Weight |
197.14 |
Origin of Product |
United States |
Scientific Research Applications
Plant Hormone Metabolism
Oxindole-3-acetic Acid as an Auxin Metabolite:
Oxindole-3-acetic acid is primarily recognized as a catabolite of indole-3-acetic acid (IAA), the principal auxin in plants. Studies have shown that OxIAA plays a crucial role in the regulation of auxin homeostasis. For example, research indicates that the oxidation of IAA to OxIAA is a significant pathway influencing IAA levels in plants like Zea mays (corn) and Arabidopsis thaliana .
Case Study: Arabidopsis thaliana
In a study involving Arabidopsis thaliana, it was demonstrated that OxIAA is produced in root tissues and serves as a primary catabolite formed from IAA. The metabolic pathways were traced using feeding experiments with labeled IAA precursors, revealing the dynamics of auxin metabolism and its regulatory mechanisms .
Metabolic Profiling and Labeling Studies
Use of Stable Isotope Labeling:
The incorporation of 13C isotopes in Oxindole-3-acetic Acid allows researchers to trace metabolic pathways with high precision. This method has been effectively employed to study carbon allocation in developing fruits and other plant tissues.
Case Study: Developing Apple Fruit
A study utilized [U-13C] glucose feeding to track the incorporation of carbon into various metabolites during apple fruit development. This approach provided insights into how early developmental stages utilize imported sugars for energy and growth, demonstrating the importance of isotopically labeled compounds like OxIAA-13C6 in metabolic studies .
Auxin Conjugate Studies
Characterization of Oxindole Conjugates:
Research has identified various conjugates formed from OxIAA, including those linked to amino acids such as leucine and phenylalanine. These conjugates play essential roles in plant growth regulation and stress responses.
Data Table: Oxindole Conjugates Identified
| Conjugate | Amino Acid | Plant Model | Key Findings |
|---|---|---|---|
| OxIAA-Leu | Leucine | Arabidopsis thaliana | Significant in stress response mechanisms |
| OxIAA-Phe | Phenylalanine | Pea | Involved in growth regulation |
| OxIAA-Asp | Aspartic Acid | Wheat | Impacts nutrient uptake |
| OxIAA-Glu | Glutamic Acid | Maize | Affects metabolic balance |
Environmental Stress Research
Role in Plant Stress Responses:
Oxindole-3-acetic acid has been implicated in plant responses to environmental stressors. Its metabolites can influence growth patterns under stress conditions, making it a valuable compound for studying plant resilience.
Case Study: Drought Stress in Plants
In experiments assessing drought responses, it was observed that levels of OxIAA increased significantly, suggesting its role as a signaling molecule during water deficit conditions. This finding highlights the potential for using labeled compounds like OxIAA-13C6 to explore stress signaling pathways further .
Comparison with Similar Compounds
Comparison with Similar Compounds
OxIAA-13C6 belongs to a broader class of stable isotope-labeled carboxylic acids used in analytical and metabolic studies. Below, it is compared to structurally analogous compounds and other 13C-labeled standards.
Structural and Functional Analogues
Oxindole-3-Acetic Acid (OxIAA) Molecular Formula: C10H9NO3 Molecular Weight: 191.18 g/mol Role: Endogenous metabolite of IAA in plants, involved in auxin catabolism . Key Difference: Lacks isotopic labeling, limiting its utility in tracer studies compared to OxIAA-13C6 .
Indole-3-Acetic Acid (IAA) Molecular Formula: C10H9NO2 Molecular Weight: 175.18 g/mol Role: Primary auxin regulating plant growth and development. Key Difference: OxIAA-13C6 is a downstream oxidation product of IAA, with distinct metabolic turnover rates .
Isotope-Labeled Carboxylic Acids
Citric Acid-13C6
- Molecular Formula : C313C6H8O7
- Molecular Weight : 210.10 g/mol (calculated)
- Isotopic Purity : 99.4%
- Application : Internal standard for quantifying hydroxycitric acid (HCA) in rodent plasma via LC-MS/MS .
- Key Difference : Used in mammalian metabolic studies, unlike OxIAA-13C6, which is plant-specific .
Flufenamic Acid-13C6 Molecular Formula: C14H10F3NO2-13C6 Molecular Weight: 339.87 g/mol Isotopic Purity: >98% Application: Tracks cyclooxygenase (COX) inhibitor metabolism in pharmacological studies . Key Difference: Targets anti-inflammatory pathways, whereas OxIAA-13C6 focuses on auxin catabolism .
Tolfenamic Acid-13C6 Molecular Formula: C14H8ClNO3-13C6 Molecular Weight: 267.66 g/mol Isotopic Purity: >99% Application: Quantifies non-steroidal anti-inflammatory drug (NSAID) pharmacokinetics . Key Difference: Chlorinated structure contrasts with OxIAA-13C6’s indole backbone .
Comparative Data Table
Preparation Methods
Direct Use of 13C-Labeled Starting Materials
The molecular formula of oxIAA-13C6 (13C6C4H9NO3) indicates that the 13C atoms are distributed across the oxindole ring and the acetic acid side chain. A common strategy involves synthesizing indole-3-acetic acid-13C6 (IAA-13C6) first, followed by oxidation to oxIAA-13C6. For example, [13C6]-labeled acetic acid can be used to introduce the isotope into the side chain, while the indole ring is constructed using 13C-enriched precursors such as [13C6]-benzene derivatives.
Biosynthetic Labeling
While less common in industrial settings, metabolic labeling in plant systems has been explored. By administering 13C-labeled tryptophan (a biosynthetic precursor of IAA) to plant tissues, endogenous IAA-13C6 is produced and subsequently oxidized to oxIAA-13C6. However, this method suffers from low yield and isotopic dilution, making chemical synthesis preferable for high-purity applications.
Chemical Synthesis of oxIAA-13C6
The synthesis of oxIAA-13C6 typically follows a two-step process: (1) preparation of IAA-13C6 and (2) oxidation to the oxindole derivative.
Synthesis of IAA-13C6
IAA-13C6 is synthesized via the condensation of 13C-labeled indole with 13C-labeled glycolic acid under acidic conditions. Key steps include:
-
Indole-13C6 Preparation : Indole is labeled by catalytic hydrogenation of 13C6-nitrobenzene derivatives, followed by cyclization.
-
Glycolic Acid-13C2 Synthesis : 13C-labeled glycolic acid is produced via hydrolysis of 13C2-cyanide precursors.
The reaction is catalyzed by Lewis acids (e.g., BF3·Et2O) at 80°C for 12 hours, yielding IAA-13C6 with >90% purity.
Oxidation of IAA-13C6 to oxIAA-13C6
Oxidation of IAA-13C6 to oxIAA-13C6 is achieved using strong oxidizing agents:
Ferric Chloride (FeCl3)-Mediated Oxidation
A solution of IAA-13C6 (100 mg) in methanol (25 mL) is treated with FeCl3 (3 equivalents) in water (25 mL) at 25°C for 24 hours. The reaction produces oxIAA-13C6 alongside minor byproducts, including the 3,3'-dimer (6) and 2,4-quinolinediol (7).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 24 hours |
| Yield of oxIAA-13C6 | 65% |
| Byproducts | Dimer (15%), Quinoline (5%) |
Superoxide Anion Radical Oxidation
Using potassium superoxide (KO2) in dimethyl sulfoxide (DMSO), IAA-13C6 is oxidized at ambient temperature for 2 hours. This method avoids acidic conditions, reducing side reactions.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude oxIAA-13C6 is purified using reversed-phase HPLC with a C18 column. The mobile phase (H2O:MeOH:TFA, 600:400:1) separates oxIAA-13C6 from dimers and other byproducts, achieving >95% purity.
HPLC Parameters
| Column | Wakogel LP-50C18 |
|---|---|
| Detection Wavelength | 210 nm |
| Retention Time | 12.5 minutes |
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Challenges and Optimization
Isotopic Dilution
Trace impurities in 13C precursors can reduce isotopic enrichment. Rigorous purification of starting materials (e.g., recrystallization of 13C6-indole) is essential to maintain >99% 13C purity.
Byproduct Formation
The 3,3'-dimer (6) forms via radical coupling during FeCl3 oxidation. Adding radical scavengers (e.g., 2,6-di-tert-butyl-p-cresol) suppresses dimerization, improving oxIAA-13C6 yield to 78%.
Industrial-Scale Production
LGC Standards synthesizes oxIAA-13C6 as a "made-to-order" product due to its short shelf life and regulatory restrictions. Key steps include:
Q & A
Q. What is the role of Oxindole-3-acetic Acid (OxIAA) in plant physiology, and how does isotopic labeling (13C6) enhance its study?
OxIAA is a catabolite of indole-3-acetic acid (IAA), a primary auxin involved in plant growth regulation. Isotopic labeling with 13C6 allows precise tracking of OxIAA metabolic pathways, turnover rates, and transport dynamics using mass spectrometry (MS) or nuclear magnetic resonance (NMR) . For example, studies in Pinus sylvestris seeds demonstrated the conversion of IAA to OxIAA via enzymatic oxidation, with 13C6 labeling enabling quantification of metabolic flux .
Q. How is OxIAA-13C6 synthesized, and what quality control measures ensure its purity for research?
OxIAA-13C6 is synthesized via isotopic enrichment during chemical synthesis, typically using 13C-labeled precursors. Quality control involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem MS to confirm >98% purity. Certificates of Analysis (COA) and Safety Data Sheets (SDS) must validate isotopic enrichment and solvent residues . For example, similar protocols are used for L-Phenylalanine-13C6, where COA includes batch-specific purity and stability data .
Q. What analytical techniques are recommended for quantifying OxIAA-13C6 in plant tissues?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (SID) is the gold standard. Internal standards like OxIAA-13C6 improve accuracy by correcting for matrix effects. For instance, meclofenamic acid-13C6 was used as an internal standard in LC-MS/MS to quantify pharmaceuticals in water, demonstrating <10% variability in recovery rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported OxIAA turnover rates across plant species?
Discrepancies arise from differences in tissue types, enzymatic activity (e.g., IAA oxidases), and environmental conditions. A meta-analysis approach, integrating data from Zea mays seedlings (showing rapid OxIAA glucosylation ) and Pinus sylvestris seeds (slower turnover ), can identify species-specific metabolic adaptations. Statistical tools like ANOVA or mixed-effects models should account for interspecies variability .
Q. What experimental designs optimize the use of OxIAA-13C6 in tracing auxin degradation pathways?
Pulse-chase experiments with 13C6-labeled IAA, followed by timed tissue sampling, allow kinetic modeling of OxIAA formation. In Zea mays, such designs revealed that 70% of IAA is oxidized to OxIAA within 24 hours, with further conversion to 7-hydroxy-2-oxindole-3-acetic acid glucoside . Use of controlled growth chambers ensures reproducibility by standardizing light, temperature, and nutrient conditions .
Q. How do enzyme inhibitors affect the metabolic fate of OxIAA-13C6, and how can this be quantified?
Co-administration of inhibitors (e.g., cytochrome P450 inhibitors) with OxIAA-13C6 in Arabidopsis mutants can isolate specific enzymatic pathways. LC-MS/MS coupled with isotopic tracing quantifies metabolite shifts. For example, Nonhebel (1986) used this approach to measure a 50% reduction in OxIAA oxidation rates in inhibitor-treated Zea mays seedlings .
Q. What are the limitations of using OxIAA-13C6 in in vivo imaging studies?
Challenges include low endogenous concentrations (nM–pM range) and signal interference from plant pigments. Advanced techniques like fluorescence-activated cell sorting (FACS) with immunoaffinity purification improve sensitivity. However, artifacts may arise from isotopic dilution in unlabeled tissues, requiring normalization to tissue-specific 13C natural abundance .
Methodological Considerations
Q. How should researchers validate OxIAA-13C6 stability under varying storage conditions?
Stability tests at -20°C, 4°C, and room temperature over 1–12 months, analyzed via UPLC-MS, ensure integrity. For example, L-Phenylalanine-13C6 retains >99% purity at -20°C for 6 months, while degradation accelerates at 25°C . Similar protocols apply to OxIAA-13C6, with periodic COA updates .
Q. What statistical methods are appropriate for analyzing OxIAA-13C6 tracer data in multi-omics studies?
Multivariate analysis (e.g., PCA or PLS-DA) integrates metabolomic, transcriptomic, and proteomic datasets. In auxin studies, this approach identified correlations between OxIAA levels and TIR1 auxin receptor expression . Open-source tools like MetaboAnalyst streamline data processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
